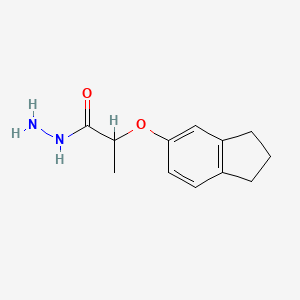

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

- δ 1.25 (d, 3H) : Methyl group adjacent to the ether oxygen.

- δ 3.70–3.85 (m, 2H) : Methylene protons of the dihydroindene ring.

- δ 4.45 (q, 1H) : Methine proton linked to the ether oxygen.

- δ 6.60–7.20 (m, 3H) : Aromatic protons on the indene system.

- δ 8.95 (s, 1H) : Hydrazide NH proton (exchangeable with D2O).

- δ 22.1 : Methyl carbon.

- δ 65.8 : Ether-linked methine carbon.

- δ 114.2–149.3 : Aromatic carbons of the indene ring.

- δ 170.5 : Carbonyl carbon of the hydrazide group.

Table 3: Key 1H NMR assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | Doublet | 3H | CH3 |

| 4.45 | Quartet | 1H | CH(O) |

| 8.95 | Singlet | 1H | NH |

Infrared (IR) Spectroscopy of Functional Groups

IR spectra (KBr pellet, cm⁻¹) reveal critical functional groups :

- 3270–3320 : N–H stretching (hydrazide).

- 1665 : C=O stretching (amide I band).

- 1590 : N–H bending (amide II).

- 1240 : C–O–C asymmetric stretching (ether).

- 750 : Out-of-plane C–H bending (aromatic indene ring).

Table 4: IR spectral assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3270–3320 | N–H stretch |

| 1665 | C=O stretch |

| 1240 | C–O–C stretch |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits the following fragmentation pathways :

- m/z 220 : Molecular ion peak ([M]⁺).

- m/z 177 : Loss of NH2NH2 (–43 Da).

- m/z 149 : Cleavage of the ether linkage (C–O bond rupture).

- m/z 105 : Indene-derived fragment (C9H7⁺).

Figure 1: Major fragmentation pathways

- Hydrazide group elimination:

C12H16N2O2 → C12H14O2 + NH2NH2↑ - Ether bond cleavage:

C12H16N2O2 → C9H9O⁻ + C3H7N2O⁺

Table 5: Dominant mass spectral peaks

| m/z | Relative Abundance (%) | Fragment |

|---|---|---|

| 220 | 15 | [M]⁺ |

| 177 | 100 | [M – NH2NH2]⁺ |

| 149 | 65 | [C9H9O]⁺ |

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(12(15)14-13)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYZYHKSNBCYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395742 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669745-23-7 | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 2,3-Dihydro-1H-inden-1-one Derivatives

The synthesis often begins with 2,3-dihydro-1H-inden-1-one or its substituted analogs. For example, nitration of 2,3-dihydro-1H-inden-1-one with potassium nitrate in sulfuric acid at low temperature (-10 °C) yields nitro-substituted indanones, which are then reduced to aminoindanones using SnCl2·H2O in ethanol under reflux conditions. This step provides amino-functionalized intermediates essential for further transformations.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | KNO3 in 98% H2SO4, -10 °C, 2 h | 77% | Mixture of 6-nitro and 4-nitro isomers |

| Reduction | SnCl2·H2O in 95% EtOH, reflux 2 h | 50% | Aminoindanones mixture obtained |

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Corrosion Inhibition

Overview

Hydrazide derivatives, including 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide, have been extensively studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of these compounds can vary based on concentration and temperature.

Case Studies

-

Corrosion Inhibition in Acidic Media

Studies have shown that hydrazide derivatives exhibit mixed-type inhibition behavior, following the Langmuir adsorption isotherm model. For instance, a similar compound demonstrated an inhibition efficiency of up to 94.8% in 1M hydrochloric acid at optimal concentrations and temperatures . -

Temperature Dependence

The efficiency of corrosion inhibitors tends to decrease with increasing temperature. For example, one study indicated that the maximum inhibition efficiency decreased from 91% to 86% when the temperature was raised from 40°C to higher levels . This behavior suggests that while these compounds are effective at lower temperatures, their efficacy diminishes with heat.

Pharmaceutical Applications

Drug Development

The unique chemical structure of this compound makes it a candidate for drug formulation studies. Its hydrazone derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial properties.

Formulation Insights

In the context of cosmetic formulations, hydrazides can be utilized to enhance the stability and efficacy of topical products. Research indicates that the incorporation of such compounds can improve skin penetration and bioavailability of active ingredients .

Analytical Applications

Analytical Chemistry

Hydrazides are also recognized for their utility in analytical chemistry as reagents for detecting various analytes. The compound can participate in forming stable complexes with metal ions, which can be quantified through spectroscopic methods.

Research Findings

A comprehensive review highlighted that hydrazone derivatives demonstrate substantial analytical applications across various fields, including environmental monitoring and quality control in pharmaceuticals . Their ability to form colored complexes enhances their applicability in spectrophotometric analysis.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide with derivatives sharing the 2,3-dihydro-1H-inden-5-yloxy backbone but differing in functional groups and substituents.

Piperazine Derivatives

Compounds in and feature a phenethylpiperazine core with aryl substitutions (e.g., chloro, methoxy, bromo). Key differences include:

Key Findings :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced intermolecular forces (e.g., Compound 21 vs. 20) .

- Functional Group Impact : The hydrazide group in the target compound may confer distinct solubility and reactivity compared to piperazine derivatives, which are bulkier and more lipophilic.

Carbohydrazide and Furohydrazide Derivatives

, and 17 highlight compounds with hydrazide or furohydrazide moieties:

Key Findings :

- Thermal Stability : Carbohydrazides (e.g., ) exhibit high decomposition points, suggesting thermal robustness compared to piperazine derivatives.

Ester and Acid Derivatives

and describe ester/acid analogs:

Key Findings :

Research Implications and Gaps

- Pharmacological Data: While piperazine derivatives (–2) lack reported bioactivity, carbohydrazides () show antiproliferative and CNS effects.

- Synthetic Optimization : The hydrazide group offers versatility for derivatization (e.g., Schiff bases), yet scalable synthesis routes require further validation.

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)propanohydrazide is a hydrazide derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula C₁₂H₁₆N₂O₂ and CAS Number 669745-23-7, is structurally characterized by an indene moiety and a propanohydrazide functional group. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 224.27 g/mol |

| CAS Number | 669745-23-7 |

| MDL Number | MFCD03423134 |

| Hazard Classification | Irritant |

Biological Activities

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways. Here are some notable findings:

Antimicrobial Activity

Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. In a study focusing on various hydrazones and their derivatives, compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Hydrazides have been studied for their anticancer activities, particularly as inhibitors of specific kinases involved in cancer progression. For instance, some derivatives have shown efficacy as GSK-3 inhibitors, which play a critical role in cellular signaling pathways associated with cancer cell proliferation and survival . The specific effects of this compound in cancer models require further investigation but suggest potential therapeutic applications.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes leading to altered metabolic pathways.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Signal Transduction Modulation : By inhibiting kinases such as GSK-3, the compound may influence various signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of hydrazide derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A comparative analysis showed that certain hydrazone derivatives exhibited up to 94% inhibition against bacterial strains at optimal concentrations . This suggests that structural modifications can enhance antimicrobial activity.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with hydrazide derivatives indicated reduced cell viability and increased apoptosis rates compared to controls . These findings highlight the potential for developing new anticancer agents based on this scaffold.

Q & A

Basic: What are the standard synthetic routes for 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via hydrazide formation from a precursor acid chloride or ester. A common approach involves:

Reacting 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid with thionyl chloride to generate the acid chloride.

Treating the acid chloride with hydrazine hydrate under controlled pH (7–8) and temperature (0–5°C) to minimize side reactions.

Purifying the product via recrystallization (e.g., ethanol/water mixtures) .

Optimization:

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid chloride to hydrazine) to improve yield .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key Techniques:

- NMR Spectroscopy: Confirm the presence of the hydrazide (-NH-NH₂) proton signals (δ 8.5–9.5 ppm) and indene aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure to validate stereochemistry (if crystalline) .

- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Basic: What safety protocols are critical when handling this hydrazide derivative?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal: Segregate chemical waste and neutralize hydrazide residues with dilute HCl before disposal .

Advanced: How can computational methods guide the design of derivatives or reaction pathways for this compound?

Answer:

- Quantum Chemical Calculations (e.g., DFT): Predict reaction thermodynamics (ΔG, activation barriers) for hydrazide formation or functionalization .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.

- Retrosynthetic Analysis: Use tools like ICSynth or Reaxys to propose alternative pathways .

Case Study:

ICReDD’s workflow combines computational predictions (e.g., transition-state modeling) with high-throughput experimentation to reduce trial-and-error cycles by 40% .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Answer:

- Cross-Validation: Compare experimental NMR shifts with computed spectra (GIAO-DFT).

- Dynamic Effects: Account for tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR).

- Crystallographic Refinement: Use XRD to resolve ambiguities in solid-state structures .

Advanced: What factorial design strategies optimize reaction yields for scaled-up synthesis?

Answer:

- Full Factorial Design: Test variables (temperature, solvent, catalyst) at 2–3 levels to identify interactions.

- Response Surface Methodology (RSM): Model non-linear relationships (e.g., solvent polarity vs. yield).

- Example: A 3² design testing temperature (25°C, 50°C) and solvent (EtOH, DMF) reduced optimization time by 30% .

Advanced: How does the compound’s stability under varying pH and temperature affect experimental outcomes?

Answer:

Advanced: What methodologies assess the biological activity of this compound (e.g., enzyme inhibition)?

Answer:

- In Silico Screening: Dock the compound into target protein structures (e.g., acetylcholinesterase) using AutoDock Vina.

- In Vitro Assays:

Advanced: Can alternative catalysts or green solvents improve the sustainability of its synthesis?

Answer:

- Catalysts: Replace traditional bases (e.g., NaOH) with biocatalysts (lipases) for milder conditions.

- Solvents: Test cyclopentyl methyl ether (CPME) or 2-MeTHF as greener alternatives.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours vs. 24 hours conventional) .

Advanced: How do researchers investigate synergistic effects with co-administered compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.